N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Metabolic Stability Improvement
- Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring aimed to reduce or eliminate metabolic deacetylation, enhancing metabolic stability. A specific compound demonstrated similar in vitro potency and in vivo efficacy with minimal deacetylated metabolite presence in hepatocytes, indicating its potential for improved metabolic stability in drug development (Stec et al., 2011).
Antimalarial and Antiviral Properties
- Reactivity investigations of N-(phenylsulfonyl)acetamide derivatives revealed their capacity to yield various bioactive derivatives with significant in vitro antimalarial activity. Additionally, the molecular docking study highlighted their potential against SARS-CoV-2, suggesting a promising direction for developing novel antimalarial and antiviral agents (Fahim & Ismael, 2021).
Antimicrobial Activity
- Synthesized compounds based on 2-bromo-N-(phenylsulfonyl)acetamide derivatives displayed notable antimicrobial activity. Computational calculations supported these findings, providing a solid foundation for the anticipated biological properties of new compounds (Fahim & Ismael, 2019).
Antitumor Activity
- A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity. Some compounds showed considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Potential
- New sulfonamides featuring benzodioxane and acetamide moieties were synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity, particularly against yeast α-glucosidase, offering insights into their potential for treating diseases associated with enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-23(20,21)13-5-2-11(3-6-13)8-16(19)18-12-4-7-14-15(9-12)22-10-17-14/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYQBDZINFBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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